![molecular formula C15H15N3O4S B2628364 N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)pyridine-3-sulfonamide CAS No. 955223-78-6](/img/structure/B2628364.png)
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)pyridine-3-sulfonamide, also known as OPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. OPS is a sulfonamide-based compound that is structurally similar to other sulfonamide drugs, such as sulfamethoxazole and sulfadiazine. However, OPS has a unique chemical structure that gives it distinct biochemical and physiological properties.
Scientific Research Applications
- N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide derivatives have shown promise as potential anticancer agents. Researchers have explored their effects on cancer cell lines, aiming to inhibit tumor growth and metastasis .
- The compound has been evaluated for its antibacterial activity against various bacterial strains. Researchers investigate its potential as a novel antibiotic or as part of combination therapies .
- Some studies have explored the antiviral properties of this compound. It may inhibit viral replication or entry, making it relevant for antiviral drug development .
- Researchers have investigated whether N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide derivatives exhibit anti-inflammatory effects. These compounds could potentially modulate inflammatory pathways .
- In vitro studies have examined the compound’s efficacy against Mycobacterium tuberculosis (MTB). Its potential as an antitubercular agent warrants further investigation .
- The compound has been screened for its inhibitory effects on enzymes such as alkaline phosphatase. Understanding its interactions with specific enzymes can guide drug design .
Anticancer Activity
Antibacterial Properties
Antiviral Applications
Anti-Inflammatory Effects
Antitubercular Activity
Enzyme Inhibition
Mechanism of Action
Target of Action
The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .
Mode of Action
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide acts as a highly potent and selective inhibitor of FXa . The compound interacts with the neutral ligand chlorothiophene in the S1 subsite of FXa, which allows for high potency .
Biochemical Pathways
The inhibition of FXa by N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .
Pharmacokinetics
The interaction of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide with the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . The compound is orally active , and its pharmacokinetic properties are influenced by its interaction with human serum albumin (HSA), the most abundant protein in blood plasma .
Result of Action
The result of the action of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide is the reduction of blood clot formation. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin, a protein that forms a meshwork for blood clots .
Action Environment
The action of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the compound’s interaction with HSA can be affected by changes in the physiological environment, such as pH and temperature
properties
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-15-18(12-5-2-1-3-6-12)11-13(22-15)9-17-23(20,21)14-7-4-8-16-10-14/h1-8,10,13,17H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWWBZWLKBAEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)pyridine-3-sulfonamide |
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